Cas no 1251603-48-1 (2-(4-chlorophenyl)methyl-6-(morpholine-4-sulfonyl)-2H,3H-1,2,4triazolo4,3-apyridin-3-one)

2-(4-chlorophenyl)methyl-6-(morpholine-4-sulfonyl)-2H,3H-1,2,4triazolo4,3-apyridin-3-one structure
1251603-48-1 structure
商品名:2-(4-chlorophenyl)methyl-6-(morpholine-4-sulfonyl)-2H,3H-1,2,4triazolo4,3-apyridin-3-one
CAS番号:1251603-48-1
MF:C17H17ClN4O4S
メガワット:408.859281301498
CID:6312816
PubChem ID:49666035

2-(4-chlorophenyl)methyl-6-(morpholine-4-sulfonyl)-2H,3H-1,2,4triazolo4,3-apyridin-3-one 化学的及び物理的性質

名前と識別子

    • 2-(4-chlorophenyl)methyl-6-(morpholine-4-sulfonyl)-2H,3H-1,2,4triazolo4,3-apyridin-3-one
    • 2-(4-chlorobenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
    • 2-[(4-chlorophenyl)methyl]-6-(morpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
    • 1251603-48-1
    • F3406-8415
    • 2-[(4-chlorophenyl)methyl]-6-morpholin-4-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one
    • AKOS021976259
    • インチ: 1S/C17H17ClN4O4S/c18-14-3-1-13(2-4-14)11-22-17(23)21-12-15(5-6-16(21)19-22)27(24,25)20-7-9-26-10-8-20/h1-6,12H,7-11H2
    • InChIKey: GXMVRYRGJIJCNE-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC(=CC=1)CN1C(N2C(C=CC(=C2)S(N2CCOCC2)(=O)=O)=N1)=O

計算された属性

  • せいみつぶんしりょう: 408.0659039g/mol
  • どういたいしつりょう: 408.0659039g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 27
  • 回転可能化学結合数: 4
  • 複雑さ: 790
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.8
  • トポロジー分子極性表面積: 90.9Ų

2-(4-chlorophenyl)methyl-6-(morpholine-4-sulfonyl)-2H,3H-1,2,4triazolo4,3-apyridin-3-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3406-8415-2mg
2-[(4-chlorophenyl)methyl]-6-(morpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
1251603-48-1
2mg
$59.0 2023-09-10
Life Chemicals
F3406-8415-3mg
2-[(4-chlorophenyl)methyl]-6-(morpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
1251603-48-1
3mg
$63.0 2023-09-10
Life Chemicals
F3406-8415-20μmol
2-[(4-chlorophenyl)methyl]-6-(morpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
1251603-48-1
20μmol
$79.0 2023-09-10
Life Chemicals
F3406-8415-5mg
2-[(4-chlorophenyl)methyl]-6-(morpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
1251603-48-1
5mg
$69.0 2023-09-10
Life Chemicals
F3406-8415-10mg
2-[(4-chlorophenyl)methyl]-6-(morpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
1251603-48-1
10mg
$79.0 2023-09-10
Life Chemicals
F3406-8415-5μmol
2-[(4-chlorophenyl)methyl]-6-(morpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
1251603-48-1
5μmol
$63.0 2023-09-10
Life Chemicals
F3406-8415-2μmol
2-[(4-chlorophenyl)methyl]-6-(morpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
1251603-48-1
2μmol
$57.0 2023-09-10
Life Chemicals
F3406-8415-30mg
2-[(4-chlorophenyl)methyl]-6-(morpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
1251603-48-1 90%+
30mg
$119.0 2023-05-22
Life Chemicals
F3406-8415-1mg
2-[(4-chlorophenyl)methyl]-6-(morpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
1251603-48-1
1mg
$54.0 2023-09-10
Life Chemicals
F3406-8415-4mg
2-[(4-chlorophenyl)methyl]-6-(morpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
1251603-48-1
4mg
$66.0 2023-09-10

2-(4-chlorophenyl)methyl-6-(morpholine-4-sulfonyl)-2H,3H-1,2,4triazolo4,3-apyridin-3-one 関連文献

2-(4-chlorophenyl)methyl-6-(morpholine-4-sulfonyl)-2H,3H-1,2,4triazolo4,3-apyridin-3-oneに関する追加情報

Introduction to 2-(4-chlorophenyl)methyl-6-(morpholine-4-sulfonyl)-2H,3H-1,2,4triazolo[4,3-apyridin-3-one (CAS No. 1251603-48-1)

The compound 2-(4-chlorophenyl)methyl-6-(morpholine-4-sulfonyl)-2H,3H-1,2,4triazolo[4,3-apyridin-3-one, identified by its CAS number 1251603-48-1, represents a fascinating intersection of heterocyclic chemistry and pharmaceutical innovation. This molecule belongs to a structurally complex class of scaffolds that have garnered significant attention in recent years due to their potential biological activities and mechanistic diversity.

At the core of this compound's structure lies a triazolopyridine core, which is a privileged scaffold in medicinal chemistry. The presence of multiple nitrogen atoms in the triazolopyridine system contributes to its versatility as a pharmacophore, enabling interactions with various biological targets. Specifically, the morpholine-4-sulfonyl moiety appended to the triazolopyridine ring introduces both hydrophilicity and rigidity, which can modulate solubility and binding affinity. The 4-chlorophenyl substituent further enhances the compound's electronic properties, influencing its reactivity and interaction with biological receptors.

Recent advancements in computational chemistry and molecular modeling have highlighted the importance of such multifunctional scaffolds in drug discovery. The 2-(4-chlorophenyl)methyl group serves as a lipophilic anchor, facilitating membrane permeability and target engagement. This combination of structural features makes the compound an attractive candidate for further exploration in therapeutic areas where precise molecular interactions are critical.

In the context of current research, compounds like 2-(4-chlorophenyl)methyl-6-(morpholine-4-sulfonyl)-2H,3H-1,2,4triazolo[4,3-apyridin-3-one are being investigated for their potential applications in oncology, inflammation, and central nervous system disorders. The triazolopyridine scaffold has shown promise in inhibiting kinases and other enzymes involved in disease pathways. For instance, derivatives of this scaffold have been explored for their ability to modulate Janus kinases (JAKs), which play a crucial role in inflammatory responses.

The morpholine-4-sulfonyl group is particularly noteworthy for its role in enhancing binding affinity and selectivity. Morpholine derivatives are well-known for their bioisosteric properties with piperazine rings, often used to improve pharmacokinetic profiles. In this context, the sulfonyl group not only adds polarizability but also contributes to hydrogen bonding capabilities, which can be critical for receptor interactions. This dual functionality makes the compound a versatile tool for medicinal chemists seeking to optimize lead compounds.

One of the most compelling aspects of this compound is its potential for structure-based drug design. High-throughput screening (HTS) data combined with molecular docking studies suggest that derivatives of this scaffold can interact with a wide range of targets. For example, recent publications have demonstrated that modifications around the triazolopyridine ring can lead to compounds with potent activity against cyclin-dependent kinases (CDKs), which are implicated in cell cycle regulation and cancer progression.

The CAS number 1251603-48-1 provides a unique identifier for this compound, facilitating its use in academic research and industrial applications. Researchers often rely on such identifiers to ensure reproducibility and consistency across different studies. The systematic naming convention adheres to IUPAC standards, ensuring clarity and precision in chemical communication.

From a synthetic chemistry perspective, 2-(4-chlorophenyl)methyl-6-(morpholine-4-sulfonyl)-2H,3H-1,2,4triazolo[4,3-apyridin-3-one exemplifies the intricate cross-coupling reactions and cyclization strategies that define modern heterocyclic synthesis. The preparation of this compound likely involves multi-step processes that showcase advances in transition-metal catalysis and orthogonal functionalization techniques. Such synthetic methodologies are essential for producing complex molecules with high yields and purity.

The pharmacological profile of this compound is still under investigation, but preliminary data suggest promising activities in preclinical models. For instance, studies have indicated that derivatives of this scaffold exhibit inhibitory effects on enzymes involved in pain signaling pathways. This aligns with broader trends in drug discovery where targeting novel mechanisms is key to developing more effective therapeutics.

In conclusion,2-(4-chlorophenyl)methyl-6-(morpholine-4-sulfonyl)-2H,3H-1,2,4triazolo[4,3-apyridin-3-one (CAS No. 1251603-48-1) represents a significant advancement in pharmaceutical chemistry. Its unique structural features offer opportunities for designing molecules with enhanced biological activity and improved pharmacokinetic properties. As research continues to uncover new therapeutic targets and mechanisms,this compound will undoubtedly play a crucial role in the development of next-generation drugs.

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